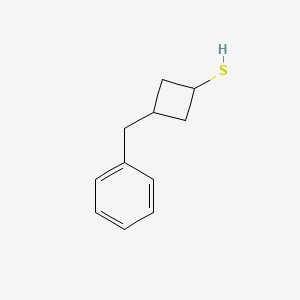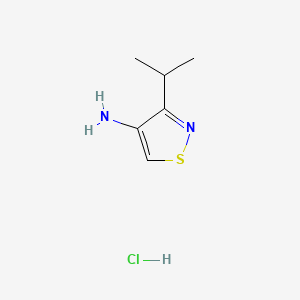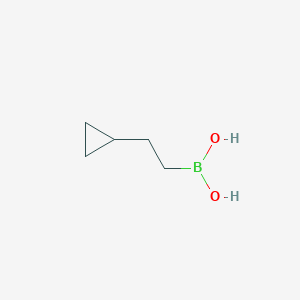![molecular formula C6H12ClN B15298707 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B15298707.png)
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H3)methylbicyclo[111]pentan-1-amine hydrochloride is a chemical compound with the molecular formula C6H12ClN It is a derivative of bicyclo[111]pentane, a structure characterized by its unique three-dimensional framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a Diels-Alder reaction followed by a series of reduction and cyclization steps.
Introduction of the amine group: The amine group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Methylation: The methyl group is added through alkylation reactions, using methyl halides under basic conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine or alkane.
Substitution: Formation of substituted bicyclo[1.1.1]pentane derivatives.
Aplicaciones Científicas De Investigación
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing various biochemical pathways. The bicyclo[1.1.1]pentane core provides a rigid framework that can enhance the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 3-methylbicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- {3-methylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride
Uniqueness
3-(2H3)methylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to the presence of the deuterium-labeled methyl group (2H3), which can be used in isotopic labeling studies. This allows for the tracking of the compound in various chemical and biological processes, providing valuable insights into its behavior and interactions.
Propiedades
Fórmula molecular |
C6H12ClN |
|---|---|
Peso molecular |
136.64 g/mol |
Nombre IUPAC |
3-(trideuteriomethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-5-2-6(7,3-5)4-5;/h2-4,7H2,1H3;1H/i1D3; |
Clave InChI |
HEFXSDWFJRDUTJ-NIIDSAIPSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C12CC(C1)(C2)N.Cl |
SMILES canónico |
CC12CC(C1)(C2)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
amino}-5-methylhexanoic acid](/img/structure/B15298640.png)


![rac-methyl 2-[(1R,5R,6S)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B15298671.png)

![2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-5-yl)oxy)acetic acid](/img/structure/B15298683.png)

![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)




![2-{4-[(1,1-Difluoropropan-2-yl)oxy]-3,5-dimethoxyphenyl}ethan-1-amine hydrochloride](/img/structure/B15298730.png)
